molecular formula C16H22N2O5S B5427599 2-[(1-Ethylsulfonylpiperidine-4-carbonyl)-methylamino]benzoic acid

2-[(1-Ethylsulfonylpiperidine-4-carbonyl)-methylamino]benzoic acid

Cat. No.: B5427599
M. Wt: 354.4 g/mol
InChI Key: NYNSVYKYTXDGRO-UHFFFAOYSA-N
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Description

2-[{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}(methyl)amino]benzoic acid is a chemical compound . It is often used in laboratory settings and for the synthesis of various substances .


Synthesis Analysis

The synthesis of this compound could involve various chemical reactions. For instance, the protodeboronation of pinacol boronic esters has been reported as a method for synthesizing similar compounds . Additionally, reactions at the benzylic position, such as free radical bromination and nucleophilic substitution, could potentially be involved in the synthesis of this compound .


Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques. For example, vibrational spectroscopy and quantum computational studies can provide insights into the optimized geometrical structure, electronic, and vibrational features of similar compounds . The molecular formula of a similar compound, Methyl N-[(2-{[1-(ethylsulfonyl)-4-piperidinyl]carbonyl}hydrazino)carbonyl]alaninate, is C13H24N4O6S .


Chemical Reactions Analysis

The chemical reactions involving this compound could include the Wittig Reaction, which is a useful method for converting aldehydes and ketones to alkenes . Additionally, reactions at the benzylic position, such as oxidation, could also be relevant .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound can be determined using various techniques. For instance, its melting point, boiling point, density, molecular formula, molecular weight, and other physical properties can be analyzed .

Safety and Hazards

The safety data sheet for a similar compound, Benzoic acid, provides information about its hazards. It is classified as causing skin irritation, serious eye damage, and damage to organs through prolonged or repeated exposure if inhaled . It is also harmful to aquatic life .

Future Directions

Future research could explore the potential applications of this compound in various fields. For instance, its reactivity at the benzylic position could be further investigated . Additionally, its potential use in the synthesis of other compounds could be explored .

Properties

IUPAC Name

2-[(1-ethylsulfonylpiperidine-4-carbonyl)-methylamino]benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O5S/c1-3-24(22,23)18-10-8-12(9-11-18)15(19)17(2)14-7-5-4-6-13(14)16(20)21/h4-7,12H,3,8-11H2,1-2H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNSVYKYTXDGRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCC(CC1)C(=O)N(C)C2=CC=CC=C2C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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